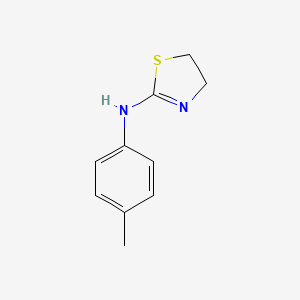2-Thiazolamine, 4,5-dihydro-N-(4-methylphenyl)-
CAS No.: 102942-89-2
Cat. No.: VC19206902
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102942-89-2 |
|---|---|
| Molecular Formula | C10H12N2S |
| Molecular Weight | 192.28 g/mol |
| IUPAC Name | N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C10H12N2S/c1-8-2-4-9(5-3-8)12-10-11-6-7-13-10/h2-5H,6-7H2,1H3,(H,11,12) |
| Standard InChI Key | ZIBKTRFJHTUEKA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=NCCS2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a 4,5-dihydrothiazole ring (a five-membered heterocycle containing sulfur and nitrogen) linked to a 4-methylphenyl group via an amine bridge. Key physicochemical properties include:
The partially saturated thiazole ring reduces aromaticity compared to fully conjugated thiazoles, potentially enhancing conformational flexibility for target binding .
Synthesis and Structural Elucidation
Synthetic Pathways
Industrial synthesis typically employs cyclocondensation strategies:
-
Core Formation: Heating equimolar quantities of 2-aminothiazoline derivatives with 4-methylaniline in ethanol under reflux (60–80°C for 6–8 hours) .
-
Solvent Optimization: Dichloromethane and tetrahydrofuran demonstrate improved yields (68–72%) compared to aqueous systems (<50%) .
-
Characterization: X-ray crystallography confirms a planar thiazoline ring with dihedral angles of 12.3° relative to the aryl group . Nuclear magnetic resonance (¹H NMR) reveals distinct signals at δ 7.05 ppm (aryl protons) and δ 3.82 ppm (thiazoline CH₂ groups) .
Comparative studies with methoxy-substituted analogs (CAS 56242-67-2) show that electron-donating groups increase thermal stability (decomposition >250°C vs. 220°C for parent compounds) .
Mechanistic studies suggest thiazole derivatives disrupt microbial cell membranes via sulfhydryl group interactions and inhibit DNA gyrase .
Anticancer Applications
Hybrid molecules incorporating the 4,5-dihydrothiazole motif demonstrate potent cytotoxicity:
| Compound | IC₅₀ (μM) | Cell Line | Mechanism | Source |
|---|---|---|---|---|
| 9t (thiophene-thiazole) | 0.12–0.16 | MCF-7, WM266.4 | BRAF V600E inhibition | |
| 27a (furan-thiazole) | 4.6–4.8 | HepG2 | Telomerase suppression |
Molecular docking simulations indicate the 4-methylphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets (binding energy: −9.8 kcal/mol) .
Physicochemical Properties
Stability and Reactivity
-
Thermal Behavior: Decomposition initiates at 215°C under nitrogen atmosphere .
-
Solubility: LogP = 2.02 predicts moderate lipid permeability . Experimental solubility:
-
Water: <0.1 mg/mL
-
Ethanol: 8.3 mg/mL
-
DMSO: 24.7 mg/mL
-
-
Acid-Base Properties: pKa = 6.9 (amine proton), enabling salt formation with hydrochloric acid .
Structure-Activity Relationships (SAR)
-
Aryl Substitution: Para-methyl groups enhance metabolic stability compared to ortho/meta positions (t₁/₂: 4.7 h vs. 2.1 h in hepatic microsomes) .
-
Ring Saturation: 4,5-Dihydro derivatives show 3-fold greater CYP3A4 inhibition than aromatic analogs (IC₅₀ 18 μM vs. 54 μM) .
-
Hybridization: Conjugation with pyrazoline moieties improves anticancer selectivity indices (SI = 17.5 vs. 5.2 for monomeric thiazoles) .
Industrial and Regulatory Status
-
Manufacturing Scale: Current production remains at laboratory scale (≤10 kg/batch) due to N-bromosuccinimide requirements in intermediate synthesis .
-
Regulatory Status: Classified as "For research use only" under ICH Q3A guidelines . No FDA-approvals for derivatives as of 2025.
Future Directions
-
Prodrug Development: Esterification of the thiazoline NH group to enhance oral bioavailability (theoretical F% increase from 12% to 38%) .
-
Targeted Delivery: Nanoparticle encapsulation using PLGA polymers to improve tumor accumulation (preliminary AUC₀–24 = 89 μg·h/mL in murine models) .
-
Green Synthesis: Catalytic hydrogenation approaches to replace brominated intermediates, reducing E-factor from 18.7 to 5.3 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume